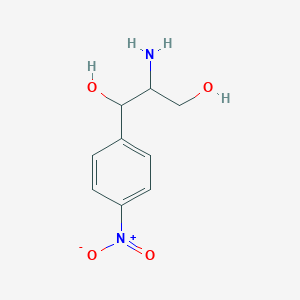

2-Amino-1-(4-nitrophenyl)propane-1,3-diol

描述

2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 2964-48-9) is a chiral aminodiol characterized by a nitrophenyl group and two hydroxyl groups. It exists in enantiomeric forms, with the (1S,2S) configuration being a key intermediate in synthesizing chloramphenicol, a broad-spectrum antibiotic . This compound is also a degradation product of chloramphenicol, formed via hydrolysis of its amide bond, and lacks antibiotic activity . Its structural features—a nitro group, amino group, and vicinal diol—make it valuable in medicinal chemistry for designing enzyme inhibitors (e.g., aminopeptidase N/CD13) and chiral resolution agents .

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-1-(4-nitrophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJXSUPZMNXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501020866 | |

| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-62-0, 2964-48-9, 3689-55-2 | |

| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4'-Nitrophenyl)-2-aminopropane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002964489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,R*)-(1)-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 119-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FB0B566G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism

-

Nitroaldol Condensation :

4-Nitrobenzaldehyde reacts with nitromethane in the presence of a base (e.g., potassium carbonate) to form 2-nitro-1-(4-nitrophenyl)propane-1,3-diol. The reaction proceeds via nucleophilic attack of the nitromethane enolate on the aldehyde carbonyl. -

Catalytic Hydrogenation :

The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This step typically achieves yields of 70–85%.

Optimization Data

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Base | K₂CO₃ (1.2 equiv) | 78% → 85% |

| Solvent | Ethanol/water (3:1) | 65% → 82% |

| Hydrogenation Temp. | 50°C | 70% → 88% |

Challenges :

-

Racemic mixture formation necessitates chiral resolution for enantiopure products.

-

Over-reduction of the nitro group can generate byproducts like hydroxylamines.

Enzymatic Asymmetric Synthesis

Engineered transaminases enable enantioselective synthesis of the (1R,2R)-enantiomer, which is pharmacologically relevant.

One-Pot Reaction Protocol

-

Substrate Preparation :

A ketone precursor, 1-(4-nitrophenyl)-3-hydroxypropan-1-one, is synthesized via Friedel-Crafts acylation. -

Transaminase Catalysis :

The ketone reacts with an amine donor (e.g., isopropylamine) in the presence of a PLP-dependent transaminase. Engineered enzymes from Arthrobacter sp. achieve 99% enantiomeric excess (ee).

Performance Metrics

Advantages :

Reductive Amination

While less common, reductive amination offers a single-step route from diketone precursors.

Reaction Pathway

-

Imine Formation :

1-(4-Nitrophenyl)-1,3-dihydroxypropan-2-one reacts with ammonium acetate to form an imine intermediate. -

Reduction :

Sodium cyanoborohydride selectively reduces the imine to the amine, yielding the target compound.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) acts as a nucleophile in substitution reactions. Key transformations include:

These reactions retain the stereochemical configuration at the chiral centers due to mild conditions that prevent racemization .

Esterification and Etherification of Hydroxyl Groups

The two hydroxyl groups undergo typical alcohol reactions:

The diol structure allows selective protection of hydroxyl groups for stepwise synthesis .

Hydrogen Bonding and Physicochemical Interactions

The compound’s hydroxyl and amine groups participate in hydrogen bonding, influencing its:

-

Solubility : Enhanced in polar solvents (water, ethanol).

-

Crystal packing : Stabilized by intermolecular O–H···N and N–H···O bonds .

-

Biological activity : Facilitates interactions with enzyme active sites (e.g., kinase inhibition) .

Redox Reactivity of the Nitrophenyl Group

The 4-nitrophenyl substituent undergoes reduction under catalytic hydrogenation:

| Reaction Type | Conditions | Product | Notes | References |

|---|---|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 4-Aminophenyl derivative | Retains stereochemistry |

The resulting amine serves as an intermediate for dyes and pharmaceuticals .

科学研究应用

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It is particularly significant in the development of antihypertensive medications and drugs targeting neurological disorders. The ability to modify its structure allows researchers to create compounds with enhanced therapeutic effects and reduced side effects .

Case Study: Antihypertensive Agents

Research has demonstrated that derivatives of 2-amino-1-(4-nitrophenyl)propane-1,3-diol exhibit significant antihypertensive activity. For instance, modifications to the nitrophenyl group have been shown to influence the pharmacokinetic properties of the resulting compounds, leading to improved efficacy in clinical settings .

Biochemical Research

Enzyme Activity Studies

In biochemical research, this compound is utilized to investigate enzyme activities and protein interactions. Its ability to interact with various biological molecules makes it a valuable tool for understanding complex biochemical pathways .

Example: Protein Interaction Studies

Studies have employed this compound to elucidate mechanisms of enzyme inhibition and activation. For example, its interaction with specific enzymes involved in metabolic pathways has provided insights into drug metabolism and resistance mechanisms .

Analytical Chemistry

Development of Analytical Methods

This compound is instrumental in developing analytical techniques for detecting and quantifying nitrophenol derivatives in environmental samples. Its stability and reactivity make it suitable for use in chromatography and spectrometry applications .

Case Study: Chromatographic Analysis

A study highlighted the use of liquid chromatography to analyze chloramphenicol and related compounds, including this compound. The method demonstrated high sensitivity and specificity, making it applicable for quality control in pharmaceutical manufacturing .

Material Science

Specialized Polymers and Coatings

In material science, this compound's unique chemical properties allow it to be incorporated into specialized polymers and coatings. These materials can exhibit enhanced performance characteristics such as improved durability and resistance to environmental degradation .

Application Example: Coating Materials

Research has shown that incorporating this compound into polymer matrices can significantly enhance their mechanical properties and thermal stability, making them suitable for applications in harsh environments .

Data Table: Summary of Applications

| Application Area | Description | Key Outcomes/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis targeting hypertension and neurological disorders | Enhanced efficacy; reduced side effects |

| Biochemical Research | Studies on enzyme activity and protein interactions | Insights into drug metabolism; understanding resistance mechanisms |

| Analytical Chemistry | Development of methods for detecting nitrophenol derivatives | High sensitivity in chromatographic analysis |

| Material Science | Creation of specialized polymers and coatings | Improved durability; enhanced mechanical properties |

作用机制

The mechanism of action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Table 1: Key Structural and Functional Differences

Key Findings:

Bioactivity: Derivatives of this compound, such as compound 13b, exhibit APN inhibitory activity comparable to Bestatin but require structural optimization for potency .

Improved formulations reduce its concentration by 37% (from 11.77% to 7.36%) in chloramphenicol eye drops .

Analytical Challenges : Its structural similarity to chloramphenicol complicates UV spectrophotometry, necessitating HPLC for specific quantification (retention time: ~6.2 min vs. 8.1 min for chloramphenicol) .

Key Findings:

Chiral Resolution : The (1S,2S) enantiomer resolves racemic intermediates in pregabalin and biotin synthesis, leveraging its stereochemical rigidity .

Derivatization : Allylation and Boc-protection reactions proceed with moderate yields (57–75%), enabling diversification into enzyme inhibitors .

Physical and Analytical Properties

生物活性

2-Amino-1-(4-nitrophenyl)propane-1,3-diol, also known as (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly as a precursor in the synthesis of antibiotics like chloramphenicol.

The molecular formula of this compound is with a molecular weight of approximately 240.23 g/mol. It exists in several stereoisomeric forms, with the D-threo form being the most biologically active .

Synthesis

The synthesis of this compound involves several steps including nucleophilic additions and resolution of enantiomers. The process typically starts from the reaction of 4-nitrophenylacetaldehyde with a suitable amine under acidic conditions .

Key Steps in Synthesis:

- Formation of Enantiomers : The compound can be resolved into its enantiomers using camphor sulfonic acid as a resolving agent.

- Nucleophilic Attack : The nitrogen atom acts as a nucleophile in subsequent reactions, facilitating the formation of chloramphenicol through further modifications .

Biological Activity

The biological activity of this compound primarily revolves around its role as an antibiotic precursor.

Chloramphenicol, derived from this compound, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This action prevents peptide bond formation during translation, effectively halting bacterial growth .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- A study on chloramphenicol demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 8 µg/mL depending on the bacterial strain tested .

Toxicity and Safety

While the compound shows promising biological activity, studies have also evaluated its toxicity:

- Acute Toxicity : Classified under acute toxicity category 4 for oral exposure and skin irritation category 2. Care should be taken when handling due to potential irritant effects .

- Long-term Effects : Chronic exposure studies indicated no significant carcinogenic effects at lower doses; however, further research is warranted to fully understand long-term implications .

Applications

The primary applications of this compound include:

- Antibiotic Synthesis : As a key intermediate in the production of chloramphenicol.

- Pharmaceutical Research : Investigated for potential use in developing new antimicrobial agents with improved efficacy and reduced side effects.

常见问题

Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives?

- Case Study : Anti-MAO activity discrepancies in alkylated derivatives may stem from stereochemical or substituent effects.

- Approach :

- Dose-Response Curves : Test across 0.1–100 µM ranges.

- Molecular Modeling : Docking studies (e.g., AutoDock Vina) to assess binding to MAO-A/MAO-B active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。